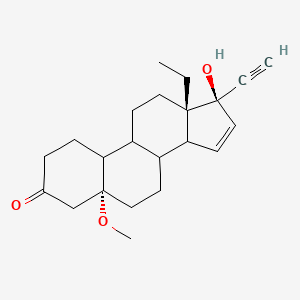![molecular formula C25H24D8O6 B1165173 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde](/img/structure/B1165173.png)
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde is a complex organic compound with a unique structure. It features multiple chiral centers and deuterium atoms, making it an interesting subject for research in organic chemistry and related fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms and the formation of the pentacyclic structure. The key steps typically include:
Deuteration: Introduction of deuterium atoms using deuterated reagents.
Cyclization: Formation of the pentacyclic structure through cyclization reactions.
Functional Group Manipulation: Introduction of hydroxy, oxo, and other functional groups.
Industrial Production Methods
Industrial production of this compound would require advanced techniques such as:
Continuous Flow Synthesis: To ensure precise control over reaction conditions.
Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques like chromatography to isolate the desired product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or aldehydes.
Reduction: May yield alcohols.
Substitution: May yield halogenated or other substituted derivatives.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of complex organic molecules and materials.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Binding to active sites and influencing enzyme activity.
Receptors: Interacting with cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
相似化合物的比较
Similar Compounds
2-oxoacetaldehyde derivatives: Compounds with similar functional groups but different structures.
Pentacyclic compounds: Other compounds with similar ring structures.
Uniqueness
This compound is unique due to its specific combination of deuterium atoms, chiral centers, and functional groups
属性
分子式 |
C25H24D8O6 |
|---|---|
分子量 |
436.57 |
纯度 |
>95% |
同义词 |
(11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




